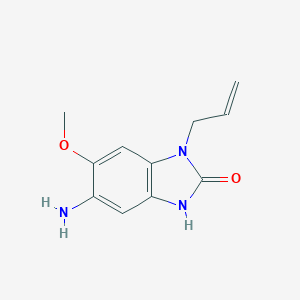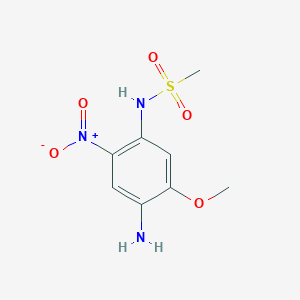![molecular formula C19H22N3O3+ B493109 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B493109.png)
3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzimidazole ring, a phenyl group, and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate typically involves multiple steps. One common method includes the reaction of 1,3-dimethylbenzimidazole with a suitable phenol derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with dimethylcarbamoyl chloride in the presence of a base to yield the final product. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
化学反応の分析
Types of Reactions
3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase. This makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s.
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
類似化合物との比較
Similar Compounds
- [3-[(1,3-dimethylbenzimidazol-2-yl)methoxy]phenyl] N,N-dimethylcarbamate
- [3-[(1,3-dimethylbenzimidazol-4-yl)methoxy]phenyl] N,N-dimethylcarbamate
- [3-[(1,3-dimethylbenzimidazol-5-yl)methoxy]phenyl] N,N-dimethylcarbamate
Uniqueness
Compared to similar compounds, 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate exhibits unique properties due to the specific positioning of the benzimidazole ring and the carbamate group. This unique structure contributes to its distinct reactivity and interaction with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C19H22N3O3+ |
|---|---|
分子量 |
340.4g/mol |
IUPAC名 |
[3-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methoxy]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C19H22N3O3/c1-20(2)19(23)25-15-9-7-8-14(12-15)24-13-18-21(3)16-10-5-6-11-17(16)22(18)4/h5-12H,13H2,1-4H3/q+1 |
InChIキー |
JBRPFVIFLOTNGV-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2[N+](=C1COC3=CC(=CC=C3)OC(=O)N(C)C)C |
正規SMILES |
CN1C2=CC=CC=C2[N+](=C1COC3=CC(=CC=C3)OC(=O)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzaldehyde](/img/structure/B493034.png)
![N-(4-imidazo[2,1-a]isoquinolin-2-ylphenyl)acetamide](/img/structure/B493035.png)
![2-[4-(Acetylamino)phenyl]-1-methylimidazo[2,1-a]isoquinolin-1-ium](/img/structure/B493036.png)
![2-[4-(Acetylamino)phenyl]-3-methylimidazo[1,2-a]quinolin-3-ium](/img/structure/B493038.png)
![2-[4-(Acetylamino)phenyl]-6-iodo-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493039.png)
![2-[4-(Acetylamino)phenyl]-1-methyl-6-(phenylsulfanyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B493041.png)
![1-Allyl-2-[4-(butyrylamino)phenyl]imidazo[1,2-a]pyridin-1-ium](/img/structure/B493042.png)
![1-Allyl-2-{4-[(methoxyacetyl)amino]phenyl}imidazo[1,2-a]pyridin-1-ium](/img/structure/B493043.png)
![1-Allyl-2-{4-[(methylsulfonyl)amino]phenyl}imidazo[1,2-a]pyridin-1-ium](/img/structure/B493045.png)
![6-Cyano-2-(4-cyanophenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493048.png)
![N-(4-imidazo[1,2-a]quinolin-2-ylphenyl)acetamide](/img/structure/B493049.png)
![6-[4-(Acetylamino)phenyl]-7-methylimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B493050.png)
